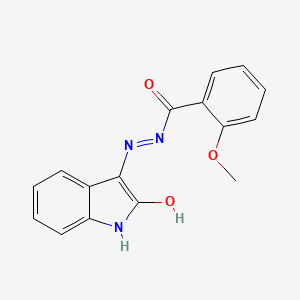![molecular formula C12H11ClN2O3S B5685092 N-[(2-chlorophenyl)sulfonyl]-1-methyl-1H-pyrrole-2-carboxamide](/img/structure/B5685092.png)
N-[(2-chlorophenyl)sulfonyl]-1-methyl-1H-pyrrole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2-chlorophenyl)sulfonyl]-1-methyl-1H-pyrrole-2-carboxamide, also known as CCMS, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. CCMS is a member of the sulfonylurea class of compounds that have been extensively studied for their therapeutic properties. However, CCMS is not approved for human use and is solely used in research.
作用機序
The mechanism of action of N-[(2-chlorophenyl)sulfonyl]-1-methyl-1H-pyrrole-2-carboxamide is not fully understood. However, it is thought to work by inhibiting the activity of enzymes such as carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. These enzymes play important roles in various physiological processes, and their inhibition by N-[(2-chlorophenyl)sulfonyl]-1-methyl-1H-pyrrole-2-carboxamide can lead to biochemical and physiological effects.
Biochemical and Physiological Effects
N-[(2-chlorophenyl)sulfonyl]-1-methyl-1H-pyrrole-2-carboxamide has been shown to have several biochemical and physiological effects. It has been reported to have anti-inflammatory, antioxidant, and antitumor properties. N-[(2-chlorophenyl)sulfonyl]-1-methyl-1H-pyrrole-2-carboxamide has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
N-[(2-chlorophenyl)sulfonyl]-1-methyl-1H-pyrrole-2-carboxamide has several advantages for use in lab experiments. It is a potent inhibitor of several enzymes, making it a valuable tool for studying their functions. N-[(2-chlorophenyl)sulfonyl]-1-methyl-1H-pyrrole-2-carboxamide is also relatively stable and can be stored for long periods without degradation. However, N-[(2-chlorophenyl)sulfonyl]-1-methyl-1H-pyrrole-2-carboxamide has limitations, including its high cost and difficulty in synthesis.
将来の方向性
There are several future directions for the use of N-[(2-chlorophenyl)sulfonyl]-1-methyl-1H-pyrrole-2-carboxamide in scientific research. One potential direction is the development of new drugs targeting carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. N-[(2-chlorophenyl)sulfonyl]-1-methyl-1H-pyrrole-2-carboxamide can also be used to study the functions of these enzymes in various physiological processes. Additionally, N-[(2-chlorophenyl)sulfonyl]-1-methyl-1H-pyrrole-2-carboxamide can be used to develop new treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to fully understand the potential applications of N-[(2-chlorophenyl)sulfonyl]-1-methyl-1H-pyrrole-2-carboxamide in scientific research.
Conclusion
In conclusion, N-[(2-chlorophenyl)sulfonyl]-1-methyl-1H-pyrrole-2-carboxamide is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. It has been shown to have inhibitory effects on several enzymes and has several biochemical and physiological effects. N-[(2-chlorophenyl)sulfonyl]-1-methyl-1H-pyrrole-2-carboxamide has advantages and limitations for use in lab experiments, and there are several future directions for its use in scientific research. Further research is needed to fully understand the potential of N-[(2-chlorophenyl)sulfonyl]-1-methyl-1H-pyrrole-2-carboxamide in scientific research.
合成法
N-[(2-chlorophenyl)sulfonyl]-1-methyl-1H-pyrrole-2-carboxamide can be synthesized using a multi-step process that involves the reaction of 2-chlorobenzenesulfonyl chloride with 1-methyl-1H-pyrrole-2-carboxylic acid. The resulting intermediate is then treated with ammonia to yield N-[(2-chlorophenyl)sulfonyl]-1-methyl-1H-pyrrole-2-carboxamide. The synthesis of N-[(2-chlorophenyl)sulfonyl]-1-methyl-1H-pyrrole-2-carboxamide is challenging and requires expertise in organic chemistry.
科学的研究の応用
N-[(2-chlorophenyl)sulfonyl]-1-methyl-1H-pyrrole-2-carboxamide has been extensively studied for its potential applications in scientific research. It has been shown to have inhibitory effects on several enzymes such as carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. This makes N-[(2-chlorophenyl)sulfonyl]-1-methyl-1H-pyrrole-2-carboxamide a potential candidate for the development of new drugs targeting these enzymes.
特性
IUPAC Name |
N-(2-chlorophenyl)sulfonyl-1-methylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O3S/c1-15-8-4-6-10(15)12(16)14-19(17,18)11-7-3-2-5-9(11)13/h2-8H,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBBHIUSCNTVXPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)NS(=O)(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S*,5R*)-3-acetyl-N-2-biphenylyl-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide](/img/structure/B5685027.png)
![3-{[(2,3,6-trimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5685037.png)
![(1S*,5R*)-6-(2-methoxyisonicotinoyl)-3-(2-pyrazinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5685050.png)
![N-(2,4-dimethoxyphenyl)-2-[(4,8-dimethyl-2-quinolinyl)thio]acetamide](/img/structure/B5685058.png)
![2-(3-fluorophenyl)-N-[(3S*,4S*)-4-methoxy-1-methylpyrrolidin-3-yl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5685060.png)
![3-(3-{3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-3-oxopropyl)pyridine](/img/structure/B5685063.png)
![8-(azepan-1-ylacetyl)-2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5685069.png)

![4-{1-[(1-ethylpiperidin-4-yl)acetyl]piperidin-3-yl}benzoic acid](/img/structure/B5685083.png)
![[(2-hydroxyphenoxy)methyl]phenylphosphinic acid](/img/structure/B5685084.png)

![1-(cyclopentylcarbonyl)-N-[3-(4-fluorophenyl)propyl]-4-piperidinecarboxamide](/img/structure/B5685115.png)
![3,7-diacetyl-1,5-dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B5685118.png)
